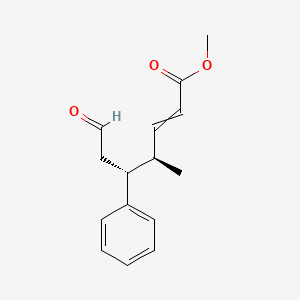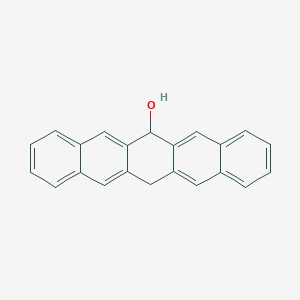
6,13-Dihydropentacen-6-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Dihydropentacen-6-OL is a chemical compound belonging to the pentacene family, which is known for its applications in organic electronics due to its extended π-conjugated system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dihydropentacen-6-OL typically involves the reduction of pentacene-6,13-dione. One common method includes the use of reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) in solvents like dimethylformamide (DMF) or acetone . This method is favored due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6,13-Dihydropentacen-6-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound back to pentacene-6,13-dione.
Reduction: Further reduction can lead to the formation of tetrahydropentacenes.
Substitution: Halogenation and other substitution reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like tin(II) chloride (SnCl₂) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Pentacene-6,13-dione.
Reduction: Tetrahydropentacenes.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
6,13-Dihydropentacen-6-OL has several applications in scientific research:
Organic Electronics: Used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its semiconducting properties.
Photophysics: Studied for its unique fluorescence properties when subjected to thermal and photolytic conditions.
Material Science: Investigated for its potential in creating new materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 6,13-Dihydropentacen-6-OL exerts its effects is primarily through its interaction with light and its ability to undergo redox reactions. The compound’s extended π-conjugated system allows it to absorb light and participate in electron transfer processes, making it useful in electronic applications.
Comparación Con Compuestos Similares
Similar Compounds
6,13-Difluoropentacene: Similar in structure but with fluorine atoms at the 6 and 13 positions.
Pentacene-6,13-dione: The oxidized form of 6,13-Dihydropentacen-6-OL.
Tetrahydropentacenes: Reduced forms of pentacene derivatives.
Uniqueness
This compound is unique due to its specific balance of stability and reactivity, making it a versatile compound for various applications in organic electronics and material science. Its ability to undergo multiple types of chemical reactions while maintaining its structural integrity sets it apart from other similar compounds.
Propiedades
Número CAS |
757971-43-0 |
|---|---|
Fórmula molecular |
C22H16O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
6,13-dihydropentacen-6-ol |
InChI |
InChI=1S/C22H16O/c23-22-20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)22/h1-10,12-13,22-23H,11H2 |
Clave InChI |
UALYAIOSSKOSKC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC=CC=C5C=C41)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)

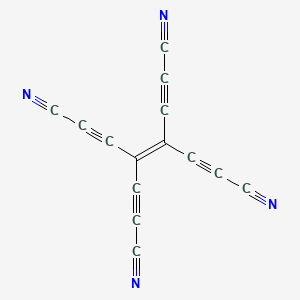
![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
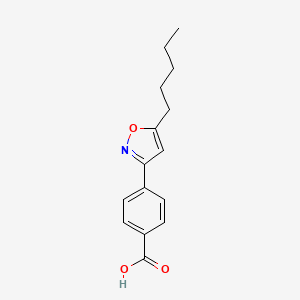
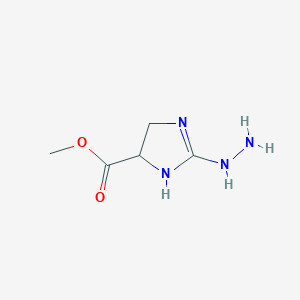
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
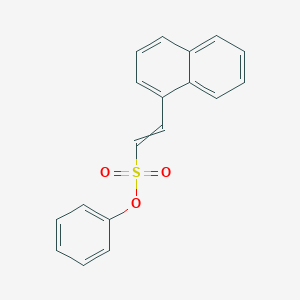
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
